molecular formula C12H19N5O2 B2755100 7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 941993-67-5

7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2755100
CAS No.: 941993-67-5
M. Wt: 265.317
InChI Key: DYHHQFWSKJWXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Scientific Research Applications

Chemistry

In chemistry, 7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is used as a model compound to study purine chemistry and reactivity. It helps in understanding the behavior of purine derivatives under different chemical conditions.

Biology

Biologically, this compound can be used to investigate the role of purines in cellular processes. It may serve as a tool to study enzyme interactions, particularly those involving purine metabolism.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as enzyme inhibitors or modulators, offering insights into the treatment of diseases related to purine metabolism.

Industry

Industrially, the compound can be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process involves:

    Starting Material: A purine derivative such as 1,3-dimethylxanthine.

    Alkylation: Introduction of the isobutyl group using an alkyl halide (e.g., isobutyl bromide) in the presence of a base like potassium carbonate.

    Amination: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Using large reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halides, amines, or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism or receptors that recognize purine derivatives. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar but milder effects compared to caffeine.

    Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

7-isobutyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, the presence of the isobutyl and methylamino groups may confer different pharmacokinetic and pharmacodynamic characteristics, making it a compound of interest for further research and development.

Properties

IUPAC Name

1,3-dimethyl-8-(methylamino)-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-7(2)6-17-8-9(14-11(17)13-3)15(4)12(19)16(5)10(8)18/h7H,6H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHHQFWSKJWXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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